molecular formula C20H25FN2O3S B7708833 N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B7708833
M. Wt: 392.5 g/mol
InChI Key: RYNZAIZXTGPCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorobenzyl group, a methylsulfonyl group, and a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Fluorobenzyl Intermediate: Starting with 4-fluorobenzyl chloride, it can be reacted with a suitable nucleophile to form the fluorobenzyl intermediate.

    Formation of the Methylsulfonyl Intermediate: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Coupling Reaction: The fluorobenzyl and methylsulfonyl intermediates are then coupled with a glycinamide backbone under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-bromobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-fluorobenzyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-14(2)18-7-5-6-15(3)20(18)22-19(24)13-23(27(4,25)26)12-16-8-10-17(21)11-9-16/h5-11,14H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZAIZXTGPCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.